molecular formula C15H19N3O2 B13830935 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B13830935
M. Wt: 273.33 g/mol
InChI Key: NOSYFKOWSUXCIE-UHFFFAOYSA-N
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Description

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a chemical compound with the molecular formula C15H19N3O2. It is known for its unique structure, which includes a pyridine ring substituted with two oxazoline groups. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-ethyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives .

Scientific Research Applications

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The oxazoline groups play a crucial role in stabilizing the metal center and facilitating the catalytic process .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
  • 2,6-Bis(4-methyl-4,5-dihydrooxazol-2-yl)pyridine
  • 2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Uniqueness

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of ethyl groups on the oxazoline rings, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specific applications in catalysis and material science .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-ethyl-2-[6-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3

InChI Key

NOSYFKOWSUXCIE-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC

Origin of Product

United States

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